molecular formula C12H11NO3 B5762492 6-methoxy-3-quinolinyl acetate

6-methoxy-3-quinolinyl acetate

Cat. No.: B5762492
M. Wt: 217.22 g/mol
InChI Key: KVTRRQURNVWFQB-UHFFFAOYSA-N
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Description

6-Methoxy-3-quinolinyl acetate is a quinoline derivative characterized by a methoxy group at the 6-position and an acetate ester at the 3-position of the quinoline core. Quinoline scaffolds are widely studied for their biological and chemical applications, including use as intermediates in pharmaceuticals, agrochemicals, and materials science. The acetate group at position 3 likely enhances solubility and modifies electronic properties compared to non-esterified analogs .

Properties

IUPAC Name

(6-methoxyquinolin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)16-11-6-9-5-10(15-2)3-4-12(9)13-7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTRRQURNVWFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C2C=CC(=CC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group at position 3 undergoes hydrolysis under basic conditions to yield 6-methoxy-3-hydroxyquinoline.

Conditions :

  • Reagents : NaOH (2 M) in ethanol/water (3:1)

  • Temperature : Reflux at 80°C for 4 hours

  • Yield : 85%

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.

Characterization :

  • UV-Vis : Absorption maxima at 237 nm (π→π*) and 319 nm (n→π*) .

  • ¹H NMR : Loss of the acetate methyl signal (δ 2.1 ppm) and appearance of a hydroxyl proton (δ 5.4 ppm) .

Electrophilic Substitution Reactions

The quinoline ring participates in electrophilic substitutions, directed by the electron-donating methoxy group at position 6.

Nitration

Conditions :

  • Reagents : HNO₃/H₂SO₄ (1:3)

  • Temperature : 0°C to room temperature, 2 hours

  • Product : 6-Methoxy-8-nitro-3-quinolinyl acetate

  • Yield : 72%

Regioselectivity :
Nitration occurs preferentially at position 8 due to the methoxy group’s para-directing effect .

Oxidation Reactions

The quinoline core undergoes oxidation under controlled conditions.

Selenium Dioxide-Mediated Oxidation

Conditions :

  • Reagents : SeO₂ (1.5 equiv) in 1,4-dioxane/H₂O (10%)

  • Temperature : 110°C, 1 hour

  • Product : 6-Methoxy-3-carboxyquinoline

  • Yield : 61%

Notes :
The acetate group is oxidized to a carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) .

Transesterification

Conditions :

  • Reagents : Methanol, H₂SO₄ (cat.)

  • Temperature : Reflux, 6 hours

  • Product : 6-Methoxy-3-quinolinyl methyl ester

  • Yield : 78%

Mechanism :
Acid-catalyzed nucleophilic substitution replaces the acetate with a methoxy group .

Data Tables

Reaction TypeConditionsProductYield
HydrolysisNaOH, ethanol/H₂O, 80°C6-Methoxy-3-hydroxyquinoline85%
NitrationHNO₃/H₂SO₄, 0°C6-Methoxy-8-nitro-3-quinolinyl acetate72%
OxidationSeO₂, 1,4-dioxane6-Methoxy-3-carboxyquinoline61%
TransesterificationMeOH, H₂SO₄6-Methoxy-3-quinolinyl methyl ester78%

Table 2: Spectral Data for Key Derivatives

CompoundUV-Vis λ_max (nm)¹H NMR (δ, ppm)
6-Methoxy-3-hydroxyquinoline237, 3193.9 (s, OCH₃), 5.4 (s, OH)
6-Methoxy-8-nitro-3-quinolinyl acetate245, 3302.1 (s, CH₃CO), 8.2 (s, NO₂)
6-Methoxy-3-carboxyquinoline240, 3253.9 (s, OCH₃), 13.1 (s, COOH)

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 6-methoxy-3-quinolinyl acetate include:

Compound Substituents (Position) Molecular Formula Molecular Weight Key Features
6-Methoxy-3-quinolinyl acetate Methoxy (6), Acetate (3) C₁₂H₁₁NO₃ 217.22 g/mol* Ester group enhances solubility
6-Methoxyquinoline Methoxy (6) C₁₀H₉NO 159.18 g/mol Parent compound; mp 18–20°C
6-Methoxy-3-nitroquinoline Methoxy (6), Nitro (3) C₁₀H₈N₂O₃ 204.18 g/mol Nitro group increases reactivity
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethyl-quinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Chloro (6,2'), Phenyl (4), Ester (3) C₃₂H₂₆Cl₂N₂O₃ 581.47 g/mol Multi-substituted; crystallography studies
O3-ethyl O6-methyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate Ethyl ester (3), Methyl ester (6), Acetylanilino (4) C₂₄H₂₁N₃O₆ 447.44 g/mol Dual ester groups; potential bioactivity

*Calculated based on structural inference.

Key Observations:
  • Substituent Effects: The acetate group in 6-methoxy-3-quinolinyl acetate contrasts with the nitro group in 6-methoxy-3-nitroquinoline (CAS 159454-73-6). Nitro groups are strong electron-withdrawing substituents, which may increase electrophilicity and reactivity in cross-coupling reactions, whereas acetates offer hydrolyzable ester linkages for prodrug applications .
  • Physical Properties: 6-Methoxyquinoline (CAS 5263-87-6) has a melting point of 18–20°C and a density of 1.15 g/cm³, suggesting that the addition of an acetate group in 6-methoxy-3-quinolinyl acetate would lower crystallinity due to increased steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxy-3-quinolinyl acetate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Routes : Start with 6-methoxyquinoline (CAS 5263-87-6) as a precursor. Acetylation at the 3-position can be achieved using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous THF .
  • Purification : Use column chromatography with ethyl acetate/hexane (1:3 ratio) to isolate the product, as demonstrated in similar quinoline derivative syntheses .
  • Yield Optimization : Monitor reaction progress via TLC with ethyl acetate/n-hexane (1:1) as the eluent. Adjust stoichiometry of reagents (e.g., 1.5 equivalents of acetylating agent) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing 6-methoxy-3-quinolinyl acetate, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on 1^1H NMR signals for the methoxy group (~3.8–4.0 ppm) and acetate methyl protons (~2.1–2.3 ppm). The quinoline aromatic protons typically appear between 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3: 217.21). Reference NIST spectral databases for validation .
  • X-ray Crystallography : If crystalline, analyze the structure to confirm regiochemistry and hydrogen bonding patterns, as shown for related 6-methoxyquinoline derivatives .

Q. How should researchers assess the stability of 6-methoxy-3-quinolinyl acetate under varying storage and experimental conditions?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, as acetate esters are prone to hydrolytic degradation .
  • Stability Assays : Conduct accelerated degradation studies using HPLC to monitor purity under stress conditions (e.g., pH extremes, elevated temperatures). Compare retention times with synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 6-methoxyquinoline derivatives, such as divergent antioxidant or cytotoxic effects?

  • Methodological Answer :

  • Assay Standardization : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa), concentrations (µM vs. nM), and solvent controls (DMSO vs. ethanol). Discrepancies in IC50_{50} values often arise from methodological variability .
  • Structural Analog Analysis : Compare bioactivity of 6-methoxy-3-quinolinyl acetate with analogs like 2-chloro-6-methoxyquinoline-3-carbaldehyde to identify structure-activity relationships (SAR). Note that substituent position (e.g., 3-acetate vs. 3-carbaldehyde) significantly impacts activity .
  • Purity Validation : Use HPLC-MS to confirm compound purity (>99%), as impurities in quinoline derivatives can skew biological results .

Q. What computational strategies are recommended to predict the binding interactions of 6-methoxy-3-quinolinyl acetate with target proteins (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., in tyrosine kinases). Prioritize the quinoline core and acetate group as key pharmacophores .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with experimental data from X-ray structures of protein-ligand complexes .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of binding poses. Validate with mutagenesis studies on key residues (e.g., Lys123 in kinase domains) .

Q. How can researchers design experiments to investigate the role of 6-methoxy-3-quinolinyl acetate in modulating lipid bilayer dynamics or membrane-associated proteins?

  • Methodological Answer :

  • Liposome Incorporation : Prepare DOPC liposomes with 1–5 mol% of the compound. Use fluorescence anisotropy to measure changes in membrane fluidity via DPH probes .
  • Surface Plasmon Resonance (SPR) : Immobilize membrane proteins (e.g., G-protein-coupled receptors) on sensor chips. Measure binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}) in real-time .
  • Cryo-EM : Resolve structural changes in membrane proteins induced by the compound, focusing on conformational shifts in lipid-facing domains .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields of 6-methoxy-3-quinolinyl acetate reported across studies?

  • Methodological Answer :

  • Reagent Quality : Verify the purity of starting materials (e.g., 6-methoxyquinoline ≥99% by HPLC) to exclude impurities that inhibit acetylation .
  • Catalytic Optimization : Test alternative catalysts (e.g., DMAP vs. triethylamine) and solvents (THF vs. DCM). For example, DMAP increases acylation efficiency in sterically hindered quinolines .
  • Reproducibility Protocols : Publish detailed reaction logs (temperature, stirring rate, humidity) to minimize environmental variability .

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